
(E)-tert-butyl 2-((3-(2,3-bis((benzyloxy)carbonyl)guanidino)propyl)carbamoyl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-tert-butyl 2-((3-(2,3-bis((benzyloxy)carbonyl)guanidino)propyl)carbamoyl)piperidine-1-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes a piperidine ring, a tert-butyl group, and multiple benzyloxycarbonyl groups. The presence of these functional groups makes it a versatile molecule for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-tert-butyl 2-((3-(2,3-bis((benzyloxy)carbonyl)guanidino)propyl)carbamoyl)piperidine-1-carboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the piperidine ring, followed by the introduction of the tert-butyl group and the benzyloxycarbonyl groups. The final step involves the formation of the guanidino group, which is achieved through a series of reactions involving protecting groups and deprotection steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its desired form.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-tert-butyl 2-((3-(2,3-bis((benzyloxy)carbonyl)guanidino)propyl)carbamoyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Wissenschaftliche Forschungsanwendungen
(E)-tert-butyl 2-((3-(2,3-bis((benzyloxy)carbonyl)guanidino)propyl)carbamoyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used to study enzyme interactions and protein modifications. Its guanidino group is particularly useful for investigating arginine-related pathways.
Industry: In industrial settings, the compound can be used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (E)-tert-butyl 2-((3-(2,3-bis((benzyloxy)carbonyl)guanidino)propyl)carbamoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The guanidino group can form hydrogen bonds and electrostatic interactions with amino acid residues in proteins, affecting their function. The compound may also interact with cell membranes, altering their properties and influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-tert-butoxycarbonyl-L-arginine: This compound shares the guanidino group and tert-butyl group but lacks the piperidine ring.
Benzyloxycarbonyl-L-lysine: Similar in having benzyloxycarbonyl groups, but with a lysine backbone instead of piperidine.
N-tert-butoxycarbonyl-L-ornithine: Contains the tert-butyl group and a similar amino acid structure but differs in the side chain.
Uniqueness
(E)-tert-butyl 2-((3-(2,3-bis((benzyloxy)carbonyl)guanidino)propyl)carbamoyl)piperidine-1-carboxylate is unique due to its combination of a piperidine ring, multiple benzyloxycarbonyl groups, and a guanidino group. This combination of functional groups provides a versatile platform for various chemical modifications and applications, making it a valuable compound for research and industrial purposes.
Eigenschaften
Molekularformel |
C31H41N5O7 |
|---|---|
Molekulargewicht |
595.7 g/mol |
IUPAC-Name |
tert-butyl (2R)-2-[3-[bis(phenylmethoxycarbonylamino)methylideneamino]propylcarbamoyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C31H41N5O7/c1-31(2,3)43-30(40)36-20-11-10-17-25(36)26(37)32-18-12-19-33-27(34-28(38)41-21-23-13-6-4-7-14-23)35-29(39)42-22-24-15-8-5-9-16-24/h4-9,13-16,25H,10-12,17-22H2,1-3H3,(H,32,37)(H2,33,34,35,38,39)/t25-/m1/s1 |
InChI-Schlüssel |
VSPMCHOGIJVNMU-RUZDIDTESA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CCCC[C@@H]1C(=O)NCCCN=C(NC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCCC1C(=O)NCCCN=C(NC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[(7S,8S)-8-hydroxy-8a-methyl-1,3,4,6,7,8-hexahydropyrrolo[2,1-c][1,4]oxazin-7-yl]carbamate](/img/structure/B13060941.png)
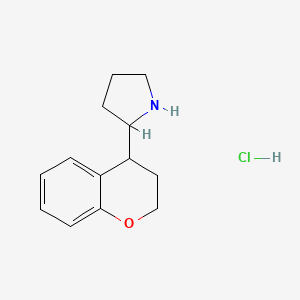
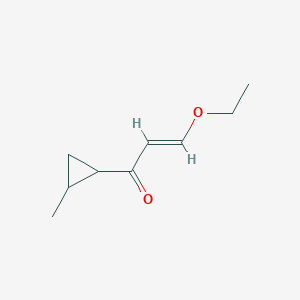

![4-Chloro-2,6-diethylthieno[2,3-d]pyrimidine](/img/structure/B13060962.png)
![Ethanol, 2-[[(2-fluoro-4-pyridinyl)methyl]methylamino]-](/img/structure/B13060965.png)
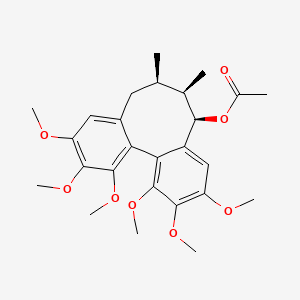
![Ethyl 4,5-dihydropyrazolo[1,5-a]quinoline-2-carboxylate](/img/structure/B13060981.png)
![2-{2-amino-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B13060982.png)
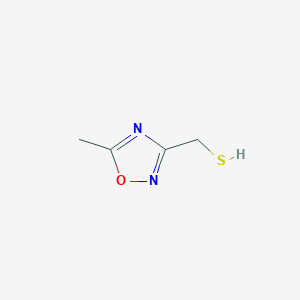
![2-[(1R)-1-Hydroxyethyl]benzonitrile](/img/structure/B13061014.png)
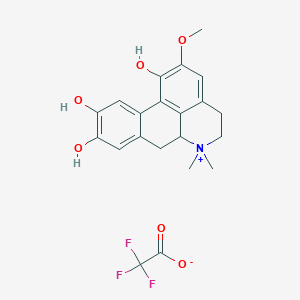
![3-hydroxy-1-[(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propan-1-one](/img/structure/B13061021.png)
![Rac-tert-butylN-{[(3R,4S)-4-phenylpyrrolidin-3-yl]methyl}carbamate](/img/structure/B13061026.png)
